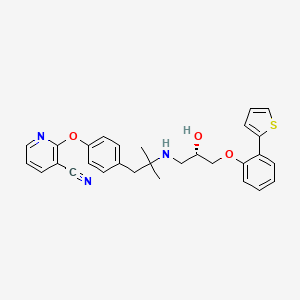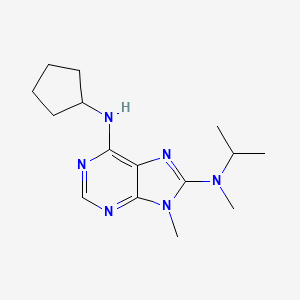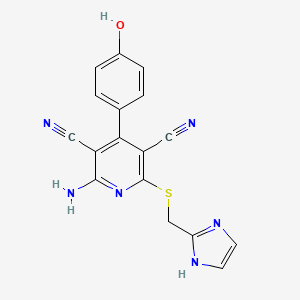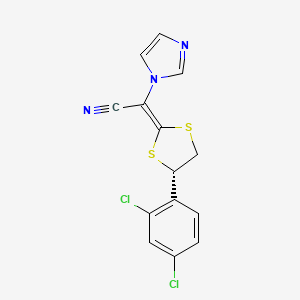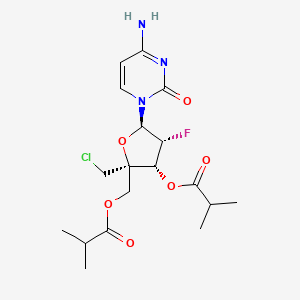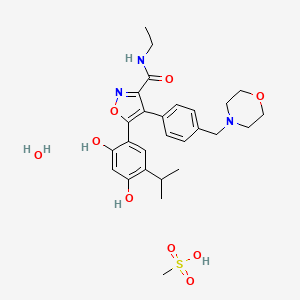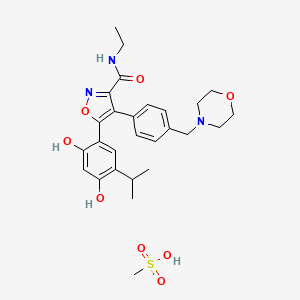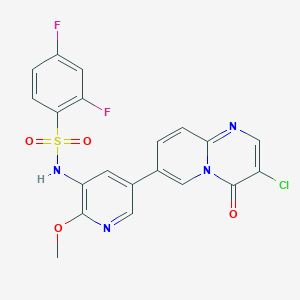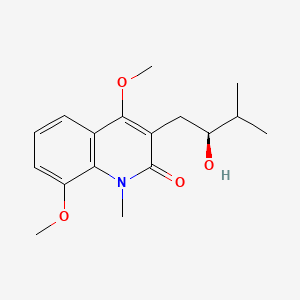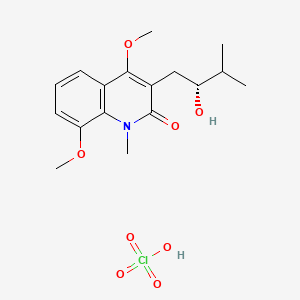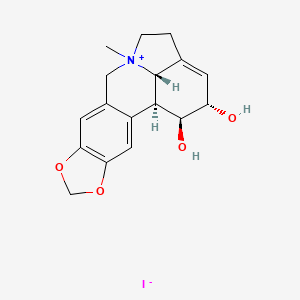
Lycorine methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lycorine methiodide is a bioactive chemical.
Applications De Recherche Scientifique
Anticancer Potential
Lycorine has been extensively studied for its anticancer properties. Research indicates that lycorine is active against various cancers both in vivo and in vitro, including drug-resistant cancer cells. It exhibits potential as a natural lead for anticancer drug discovery due to its low concentration effectiveness and high specificity (Roy et al., 2018). Additionally, it induces apoptosis and down-regulation of Mcl-1 in human leukemia cells, suggesting its potential as a therapeutic agent against leukemia (Xiao-shan Liu et al., 2009).
Mechanisms of Action
Lycorine's antitumor activity is attributed to its ability to induce apoptosis and autophagy in cancer cells. For instance, in hepatocellular carcinoma (HCC) cells, lycorine induces these processes via the TCRP1/Akt/mTOR axis inactivation (Haiyang Yu et al., 2017). Similarly, lycorine has shown efficacy against hormone-refractory prostate cancer by inhibiting proliferation, migration, invasion, and survival of cancer cells (Meichun Hu et al., 2015).
Potential in Aging and Anti-Inflammatory Applications
Lycorine hydrochloride shows promise in suppressing stress-induced premature cellular senescence, potentially offering therapeutic potential for treating age-associated diseases (Weina Zhang et al., 2021). Moreover, lycorine has demonstrated anti-inflammatory capabilities by inhibiting lipopolysaccharide-induced up-regulation of iNOS and COX-2 in cells, suggesting its role in inflammation-related conditions (Jingjing Kang et al., 2012).
Antiviral Properties
Lycorine has also been found to exert antiviral effects on several RNA and DNA viruses, indicating its potential as an antiviral agent (M. Ieven et al., 1983).
Antibacterial Activity
A study evaluating the antibacterial activity of lycorine isolated from Pancratium foetidum Pom found moderate antibacterial effects against various strains, suggesting its potential in antibacterial applications (H. Bendaif et al., 2018).
Propriétés
Numéro CAS |
15069-99-5 |
|---|---|
Formule moléculaire |
C17H20INO4 |
Poids moléculaire |
429.2545 |
Nom IUPAC |
(1S,17S,18S,19S)-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;iodide |
InChI |
InChI=1S/C17H20NO4.HI/c1-18-3-2-9-4-12(19)17(20)15(16(9)18)11-6-14-13(21-8-22-14)5-10(11)7-18;/h4-6,12,15-17,19-20H,2-3,7-8H2,1H3;1H/q+1;/p-1/t12-,15-,16+,17+,18?;/m0./s1 |
Clé InChI |
QWPJQWHIXCZTRG-XUPBFBPUSA-M |
SMILES |
C[N+]12CCC3=CC(C(C(C31)C4=CC5=C(C=C4C2)OCO5)O)O.[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lycorine methiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




